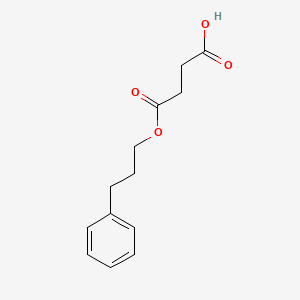

4-oxo-4-(3-phenylpropoxy)butanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-oxo-4-(3-phenylpropoxy)butanoic Acid is a chemical compound with the molecular formula C13H16O4 and a molecular weight of 236.26 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: C1=CC=C (C=C1)CCCOC (=O)CCC (=O)O .Wissenschaftliche Forschungsanwendungen

Optical Gating of Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound with a structure related to 4-oxo-4-(3-phenylpropoxy)butanoic acid, demonstrates significant potential in the optical gating of nanofluidic devices. The integration of such molecules onto the inner surfaces of synthetic ion channels allows for UV-light-triggered permselective transport of ionic species. This application is pivotal for developing advanced materials in controlled release, sensing, and information processing technologies (Ali et al., 2012).

Multicomponent Crystal Engineering

Research involving baclofen, which shares a similar butanoic acid moiety with this compound, explores its ability to form multicomponent crystals (MCCs) with various coformers. This demonstrates the compound's versatility in crystal engineering, which can be applied to designing materials with desired physical and chemical properties (Malapile et al., 2021).

Antioxidant Activity Studies

Oleanolic acid, a natural triterpenoid, showcases the ability to act as an antioxidant. While structurally distinct, the research on such compounds provides insights into how this compound might be studied for its potential antioxidant properties, especially in terms of scavenging reactive oxygen species and modulating cell signaling pathways to protect against oxidative stress (Wang et al., 2010).

Synthesis and Medicinal Chemistry

The synthesis of perfluoro-tert-butyl 4-hydroxyproline from related butanoic acid derivatives highlights the importance of such compounds in developing sensitive probes for 19F NMR, indicating potential applications in medicinal chemistry and drug development (Tressler & Zondlo, 2014).

Photocatalytic Oxidation Studies

Studies on the photocatalytic oxidation of methylated arsenic species using TiO2 suspensions demonstrate the potential application of related butanoic acid derivatives in environmental remediation. Such research points towards the exploration of this compound in similar photocatalytic processes for degrading harmful substances (Xu et al., 2007).

Hydrogel Formation via Molecular Assembling

The formation of supramolecular hydrogels through molecular assembling of isomeric building units, such as 4-oxo-4-(2-pyridinylamino) butanoic acid, underscores the potential of this compound in creating hydrogels with controlled microstructures and stability. This has implications in drug delivery, tissue engineering, and the development of smart materials (Wu et al., 2007).

Eigenschaften

IUPAC Name |

4-oxo-4-(3-phenylpropoxy)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c14-12(15)8-9-13(16)17-10-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITVXFZLGRACID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCOC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2695840.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2695842.png)

![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2695844.png)

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(furan-2-ylmethyl)-6-methyl-5-nitropyrimidine-2,4-diamine](/img/structure/B2695853.png)

![Tert-butyl 4-(6-methyl-2-oxobenzo[D]oxazo L-3(2H)-YL) piperidine-1-carboxylate](/img/structure/B2695855.png)

![N,4-diisobutyl-1-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2695860.png)

![2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2695861.png)

![1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695863.png)